Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate
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Overview
Description
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is an organic compound known for its unique structure and versatile applications. This compound features a cyclohexene ring substituted with three methyl groups and an ethyl acrylate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted acrylates.
Scientific Research Applications
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and fragrances.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
- 3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
- 2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene
Comparison: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior .
Properties
CAS No. |
92369-26-1 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
ethyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9H,5-7,10H2,1-4H3/b9-8+ |
InChI Key |
SGHXYRRAFDSHBV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
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